
5-Pentafluoroethyl-1H-pyridine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 5-Pentafluoroéthyl-1H-pyridine-2-thione est un composé hétérocyclique fluoré avec une structure de cycle pyridine. La présence du groupe pentafluoroéthyle lui confère des propriétés chimiques uniques, ce qui en fait un sujet d’intérêt dans divers domaines de la recherche et de l’industrie.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 5-Pentafluoroéthyl-1H-pyridine-2-thione implique généralement l’introduction du groupe pentafluoroéthyle dans le cycle pyridine. Une méthode courante est la réaction de l’iodure de pentafluoroéthyle avec la pyridine-2-thione en conditions basiques. La réaction est généralement effectuée en présence d’une base forte comme le carbonate de potassium dans un solvant aprotique comme le diméthylformamide (DMF) à des températures élevées .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l’efficacité et le rendement de la synthèse. De plus, le processus de purification peut inclure des techniques telles que la recristallisation et la chromatographie pour obtenir des produits de haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
La 5-Pentafluoroéthyl-1H-pyridine-2-thione subit diverses réactions chimiques, notamment :
Réactions de substitution : Le groupe pentafluoroéthyle peut être substitué par d’autres nucléophiles dans des conditions appropriées.
Réactions d’oxydation : L’atome de soufre du groupe thione peut être oxydé pour former des sulfoxydes ou des sulfones.
Réactions de réduction : Le cycle pyridine peut subir une réduction pour former des dérivés dihydropyridiniques.
Réactifs et conditions courants
Substitution : Des réactifs tels que les halogénures d’alkyle et des nucléophiles comme les amines ou les thiols peuvent être utilisés.
Oxydation : Des oxydants comme le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque (m-CPBA) sont couramment employés.
Réduction : Des réducteurs tels que l’hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.
Principaux produits formés
Substitution : Divers dérivés de pyridine substitués.
Oxydation : Sulfoxydes et sulfones.
Réduction : Dérivés dihydropyridiniques.
Applications De Recherche Scientifique
La 5-Pentafluoroéthyl-1H-pyridine-2-thione a un large éventail d’applications en recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules organiques complexes et de composés fluorés.
Biologie : Étudié pour son potentiel d’inhibiteur enzymatique et ses interactions avec les macromolécules biologiques.
Médecine : Exploré pour ses propriétés anticancéreuses et antimicrobiennes.
Industrie : Utilisé dans le développement de matériaux avancés avec des propriétés uniques, telles qu’une grande stabilité thermique et une résistance à la dégradation chimique.
Mécanisme D'action
Le mécanisme d’action de la 5-Pentafluoroéthyl-1H-pyridine-2-thione implique son interaction avec des cibles moléculaires spécifiques. Le groupe pentafluoroéthyle améliore la lipophilie du composé, ce qui lui permet de pénétrer plus efficacement les membranes cellulaires. Une fois à l’intérieur de la cellule, il peut interagir avec les enzymes et les protéines, inhibant potentiellement leur activité. L’atome de soufre du groupe thione peut former des liaisons covalentes avec des résidus nucléophiles dans les protéines, ce qui conduit à l’inhibition de la fonction enzymatique .
Comparaison Avec Des Composés Similaires
Composés similaires
Pyridine-2-thione : Est dépourvue du groupe pentafluoroéthyle, ce qui entraîne des propriétés chimiques et une réactivité différentes.
Pyridines substituées par du pentafluoroéthyle : Sont similaires en structure, mais peuvent avoir des groupes fonctionnels différents attachés au cycle pyridine.
Unicité
La 5-Pentafluoroéthyl-1H-pyridine-2-thione est unique en raison de la présence à la fois du groupe pentafluoroéthyle et du groupe thione. Cette combinaison confère des propriétés chimiques distinctes, telles qu’une lipophilie accrue et une réactivité accrue envers les nucléophiles, ce qui en fait un composé précieux pour diverses applications en recherche et dans l’industrie .
Propriétés
Numéro CAS |
1204235-14-2 |
|---|---|
Formule moléculaire |
C7H4F5NS |
Poids moléculaire |
229.17 g/mol |
Nom IUPAC |
5-(1,1,2,2,2-pentafluoroethyl)-1H-pyridine-2-thione |
InChI |
InChI=1S/C7H4F5NS/c8-6(9,7(10,11)12)4-1-2-5(14)13-3-4/h1-3H,(H,13,14) |
Clé InChI |
WGBBPSYUNXBVFC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=S)NC=C1C(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-hydroxy-6-[2-(pyridin-4-yl)ethenyl]benzoate](/img/structure/B11758315.png)
![tert-Butyl 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B11758327.png)
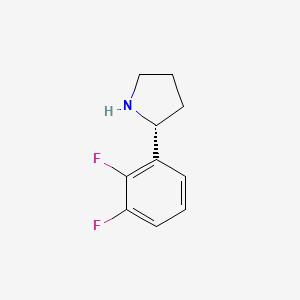
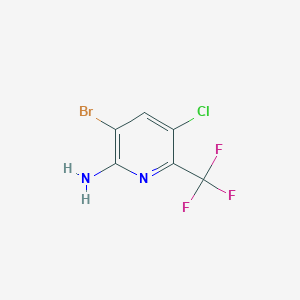

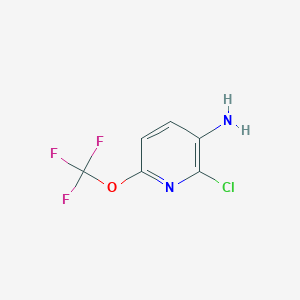
![[(1-ethyl-1H-pyrazol-5-yl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11758353.png)
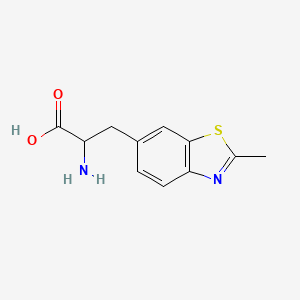
![(5R,6S)-6-Hydroxy-1-azabicyclo[3.3.1]nonan-2-one](/img/structure/B11758356.png)
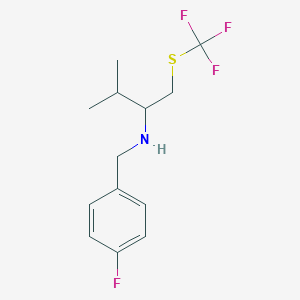
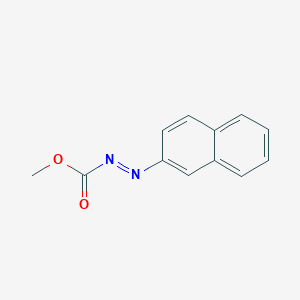
![4-Fluoro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione](/img/structure/B11758368.png)

![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11758377.png)
